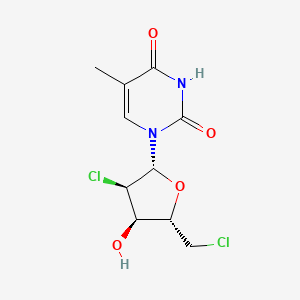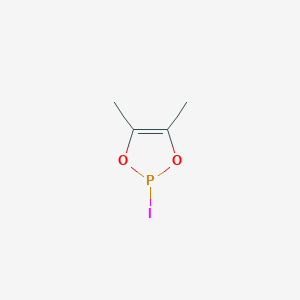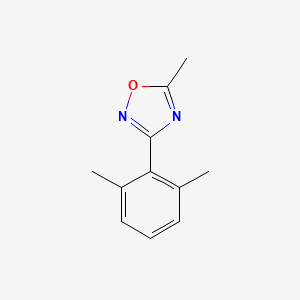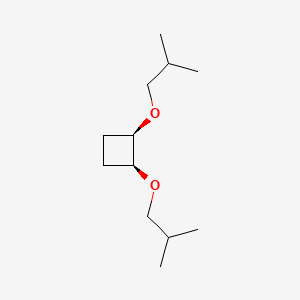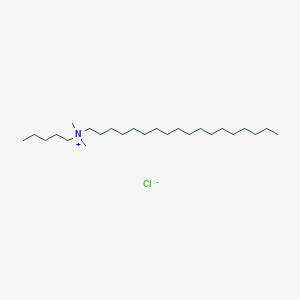
N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride: is a quaternary ammonium compound with the chemical formula C23H50ClN. This compound is known for its surfactant properties and is commonly used in various industrial and scientific applications. It is a cationic surfactant, meaning it carries a positive charge, which makes it effective in applications such as fabric softeners, hair conditioners, and antimicrobial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylamine with pentyloctadecan-1-amine in the presence of a suitable alkylating agent, such as methyl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product. The process is optimized to minimize waste and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-dimethyl-N-pentyloctadecan-1-amine and sodium chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, this compound is used as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: Industrially, it is used in fabric softeners, hair conditioners, and other personal care products due to its conditioning and antistatic properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride primarily involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to disruption and cell lysis. This makes it effective as an antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension and stabilize emulsions in various applications.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride: This compound has a similar structure but with longer alkyl chains, which can affect its solubility and surfactant properties.
N,N-Dimethyl-N-hexadecyloctadecan-1-aminium chloride: Another similar compound with slightly different alkyl chain lengths, influencing its physical and chemical properties.
Uniqueness: N,N-Dimethyl-N-pentyloctadecan-1-aminium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both surfactant and antimicrobial properties.
Eigenschaften
CAS-Nummer |
88293-15-6 |
|---|---|
Molekularformel |
C25H54ClN |
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
dimethyl-octadecyl-pentylazanium;chloride |
InChI |
InChI=1S/C25H54N.ClH/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25-26(3,4)24-22-8-6-2;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QUUZRXYENLQYHL-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


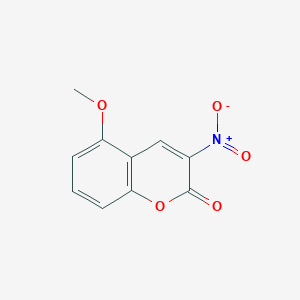
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
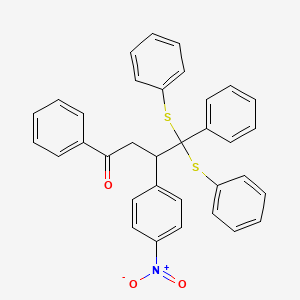
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
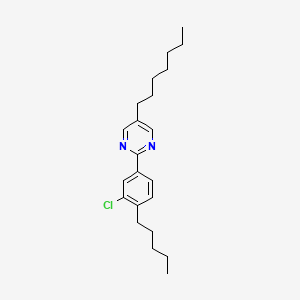
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
